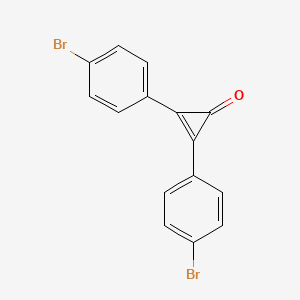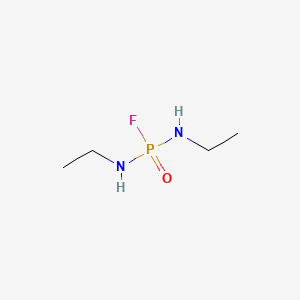
Di-(ethylamino)fluorophosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[ethylamino(fluoro)phosphoryl]ethanamine is a chemical compound with the molecular formula C4H12FN2OP. It is known for its unique structure, which includes both ethylamino and fluorophosphoryl groups. This compound is used primarily in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethylamino(fluoro)phosphoryl]ethanamine typically involves the reaction of ethylamine with a fluorophosphorylating agent. One common method is the reaction of ethylamine with phosphoryl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-[ethylamino(fluoro)phosphoryl]ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[ethylamino(fluoro)phosphoryl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of ethylamino derivatives.
Substitution: Formation of substituted phosphoramidates.
Applications De Recherche Scientifique
N-[ethylamino(fluoro)phosphoryl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[ethylamino(fluoro)phosphoryl]ethanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules. This process can modulate the activity of enzymes and alter cellular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A simpler amine with the formula C2H7N.
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
Fluorophosphoric acid: Contains a fluorophosphoryl group but lacks the ethylamino moiety.
Uniqueness
N-[ethylamino(fluoro)phosphoryl]ethanamine is unique due to its combination of ethylamino and fluorophosphoryl groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile reagent in research applications.
Propriétés
Numéro CAS |
7761-52-6 |
|---|---|
Formule moléculaire |
C4H12FN2OP |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
N-[ethylamino(fluoro)phosphoryl]ethanamine |
InChI |
InChI=1S/C4H12FN2OP/c1-3-6-9(5,8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) |
Clé InChI |
SXHZRVNUGLQVRQ-UHFFFAOYSA-N |
SMILES canonique |
CCNP(=O)(NCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



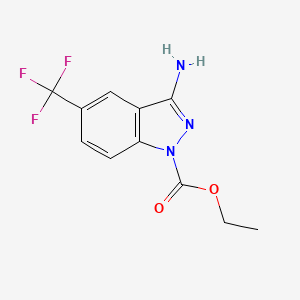
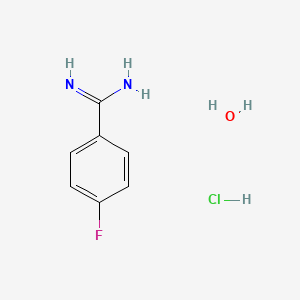
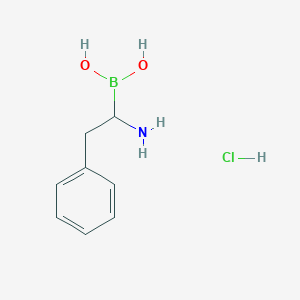
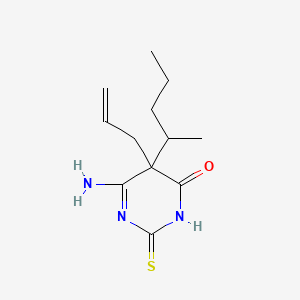
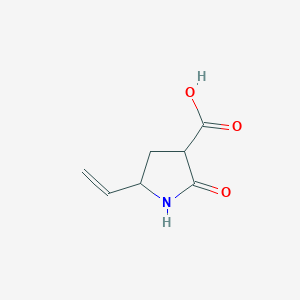
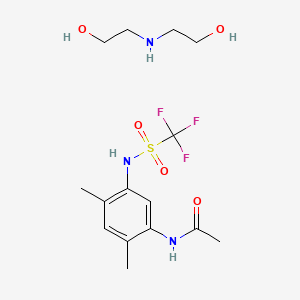
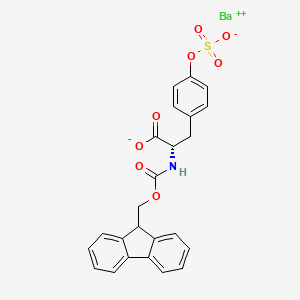

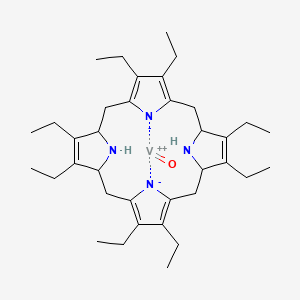
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)


